3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a methyl group attached to the nitrogen atom, and a pyridinyl-azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps:
Formation of the Azetidinyl Intermediate: The azetidinyl moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with 3-chloro-5-fluorobenzoyl chloride under basic conditions.
Methylation: The final step involves methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- 3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-3-yl)azetidin-3-yl]benzamide
- 3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-4-yl)azetidin-3-yl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-5-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c1-20(16(22)11-6-12(17)8-13(18)7-11)14-9-21(10-14)15-4-2-3-5-19-15/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIQLXMAJFXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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